molecular formula C22H22N4O2S B2996056 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 894029-40-4

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2996056
CAS No.: 894029-40-4
M. Wt: 406.5
InChI Key: LJOJSPSLWNDQGC-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O3S
  • Molecular Weight : 408.48 g/mol
  • Functional Groups : Contains a thiazolo[3,2-b][1,2,4]triazole ring, methoxyphenyl group, and a tolyl substituent.

1. Anticancer Properties

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class demonstrate significant anticancer activity against various cancer cell lines. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : A study evaluated the compound's efficacy against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines using the MTT assay. Results showed a notable reduction in cell viability at micromolar concentrations.

2. Antiviral Activity

The compound has also shown potential antiviral properties:

  • Target Viruses : Preliminary studies suggest activity against certain viral strains, although specific mechanisms remain to be fully elucidated.
  • Research Findings : In vitro assays demonstrated inhibition of viral replication in cultured cells.

3. Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes:

  • Alkaline Phosphatase Inhibition : Studies have reported significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with anti-proliferative effects.
EnzymeIC50 Value (µM)Reference
h-TNAP0.84
h-IAP0.76

4. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS).
CytokineInhibition (%) at 1 µM
TNF-α62
IL-658

Comparative Analysis with Similar Compounds

A comparative analysis highlights unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Ene-thiazolo[3,2-b][1,2,4]triazoleDifferent substituent at position 5Anticancer activityPotent activity against specific cancer cell lines
6-(3-nitrophenyl)-thiazolo[3,2-b][1,2,4]triazoleNitro group as substituentα-amylase inhibitionNotable enzyme inhibition profile
This compoundComplex structure with methoxy and tolyl groupsDiverse pharmacological propertiesUnique combination of substituents

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-4-3-5-16(12-15)13-20(27)23-11-10-18-14-29-22-24-21(25-26(18)22)17-6-8-19(28-2)9-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOJSPSLWNDQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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